2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one

Synthetic Methodology Green Chemistry Spirocyclic Building Blocks

Sourcing the exact 4-chlorophenyl derivative is critical for reproducible SAR-minor substituent changes alter pKa and tautomerism. This 1,3-diazaspiro[4.4]non-1-en-4-one is a validated ATP-mimetic scaffold for kinase inhibitor design. - Features a chlorine handle for cross-coupling & electron-withdrawing modulation of the imidazolinone NH (calc. pKa 5.12) - Synthesized in 87% yield via a transition-metal-free route, enabling cost-effective multi-gram delivery - Commercially available at ≥98% purity; serves as a calibrated reference for tautomerism studies and a negative control (dihydroorotase IC₅₀ 180 µM)

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
CAS No. 904816-22-4
Cat. No. B1357296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one
CAS904816-22-4
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H13ClN2O/c14-10-5-3-9(4-6-10)11-15-12(17)13(16-11)7-1-2-8-13/h3-6H,1-2,7-8H2,(H,15,16,17)
InChIKeyZXDSRULQZPFUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Selection Rationale


2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a spirocyclic imidazolinone building block featuring a 1,3-diazaspiro[4.4]non-1-en-4-one core with a 4-chlorophenyl substituent at the 2-position . This scaffold is structurally related to cores found in AT1 receptor antagonists (e.g., irbesartan) and is recognized as a ligand-efficient kinase inhibitor scaffold when functionalized with heteroaryl hinge-binding groups [1]. The compound is commercially available at purities of 95–98%, with a molecular weight of 248.71 g/mol and calculated properties including a LogP of 2.5 and a pKa of 5.12, making it a versatile intermediate for medicinal chemistry and materials science applications .

Kinase inhibitor scaffold. Ligand-efficient 1,3-diazaspiro[4.4]non-1-en-4-one core for ATP-site probe derivatization.
Versatile intermediate. 4-Chlorophenyl substituent enables cross-coupling and modulates imidazolinone NH pKa.
Scalable procurement. Transition-metal-free synthesis supports gram-scale availability for SAR campaigns.

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Irreplaceability


Spirocyclic imidazolinones in the 1,3-diazaspiro[4.4]non-1-en-4-one class are not interchangeable due to profound differences in bioactivity driven by the 2-position aryl substituent and the spiro ring size. Class-level evidence shows that heteroaryl-substituted diazaspirocycles exhibit hinge-binding-group-dependent selectivity profiles across kinases, with basic nitrogen atoms in the scaffold engaging acidic residues in the ATP pocket [1]. The 4-chlorophenyl moiety confers distinct electronic and steric properties: the electron-withdrawing chlorine atom at the para position modulates the pKa of the imidazolinone NH (calculated pKa 5.12) and alters the tautomeric equilibrium, which directly affects hydrogen-bonding capacity and target recognition . Simple substitution with an unsubstituted phenyl analog or a different aryl halide would change these critical physicochemical parameters, making procurement of the exact 4-chlorophenyl derivative essential for reproducible SAR studies.

2-Aryl Group
4-Chlorophenyl modulates pKa (calc. 5.12) and tautomeric equilibrium, directly affecting hinge-region hydrogen-bonding capacity.
Unsubstituted phenyl or different aryl halide may shift target recognition and SAR interpretation.
Spiro Ring Size
1,3-Diazaspiro[4.4]non-1-en-4-one core presents specific geometry to the ATP pocket.
Other spiro ring sizes can alter kinase selectivity profiles; class-level evidence shows hinge-binding-group-dependent selectivity.
Synthetic Yield
4-Chloro derivative reported 87% yield via metal-free route.
4-Fluoro analog obtained 79% yield; yield differences may impact cost at scale and reproducibility.

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one Comparative Evidence


Synthesis Yield: Metal-Free Cyclization

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one was synthesized from 4-chlorobenzamidine hydrochloride and cyclohexanone under transition-metal-free conditions (O₂, NaOH, pyridine, 24 h) in 87% isolated yield [1]. This compares favorably to the synthesis of the closely related 2-(4-fluorophenyl) analog, which was obtained in 79% yield under identical conditions [1]. The 4-chlorophenyl derivative thus offers an 8-percentage-point yield advantage over the 4-fluoro congener in this direct head-to-head comparison.

Synthetic Yield
Head-to-head
87% isolated yield (4-Cl) vs 79% (4-F analog), metal-free conditions
Reported higher synthetic efficiency supports procurement selection for scale-up.
8-percentage-point difference; same O₂/NaOH/pyridine protocol.
Synthetic Methodology Green Chemistry Spirocyclic Building Blocks

Solvent-Dependent Tautomerism

The core scaffold 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one exists as a mixture of 5-oxo and 4-oxo tautomers in solution, with the 5-oxo form predominating; the ratio is solvent-dependent and the interconversion is slow on the NMR timescale [1]. In the solid state, the compound is exclusively the 5-oxo tautomer [1]. While this study is on the 2-pyridyl analog rather than the 4-chlorophenyl derivative, the tautomeric behavior is a fundamental property of the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold. The 4-chlorophenyl substituent's electronic effect (Hammett σₚ = 0.23) is expected to shift the tautomeric equilibrium relative to the 2-pyridyl analog, which must be calibrated for accurate interpretation of biological assay data.

Tautomerism
Class-level
5-Oxo tautomer predominates in solution (scaffold analogy); ratio solvent- and substituent-dependent.
Tautomeric state may shift with 4-Cl electronic effect; requires characterization under assay conditions.
Data from 2-pyridyl analog; no direct 4-Cl solution-state quantification available.
Physical Organic Chemistry Tautomerism NMR Spectroscopy

Dihydroorotase Inhibition Baseline

2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one was evaluated for inhibition of dihydroorotase from mouse Ehrlich ascites cells and showed an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. This extremely weak activity indicates the compound is effectively inactive against this target. This finding is valuable as a negative control benchmark: the unsubstituted spirocyclic imidazolinone core lacks intrinsic dihydroorotase inhibitory activity, and any future potent inhibition observed with functionalized derivatives of this scaffold can be attributed to the appended groups rather than to the core itself.

Dihydroorotase Inhibition
Supporting
IC₅₀ = 180 µM (mouse Ehrlich ascites, pH 7.37)
Essentially inactive; serves as negative-control benchmark for scaffold selectivity profiling.
Single-compound data point; no close-analog comparator available.
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Application Scenarios for 2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one


Kinase Inhibitor Scaffold Derivatization

The 1,3-diazaspiro[4.4]non-1-en-4-one core is a validated ATP-mimetic scaffold for kinase inhibitor discovery, with crystallographically confirmed binding modes in the ATP pocket [1]. The 2-(4-chlorophenyl) derivative serves as an ideal starting point for introducing heteroaryl hinge-binding groups at alternative positions of the spirocyclic framework. Its chlorine substituent provides a synthetic handle for further cross-coupling chemistry, while its electron-withdrawing character modulates the pKa of the imidazolinone NH, enabling tuning of hinge-region hydrogen-bond interactions .

Scalable Synthesis Route

The transition-metal-free synthesis route proceeds in 87% yield from inexpensive starting materials (4-chlorobenzamidine hydrochloride and cyclohexanone) under mild conditions (O₂ atmosphere, NaOH, pyridine, room temperature), avoiding costly palladium or copper catalysts [2]. This makes the compound economically viable for procurement at multi-gram to kilogram scales for preclinical development, with a clear cost advantage over the 4-fluoro analog (79% yield) [2].

Tautomerism Reference Standard

The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold exhibits solvent-dependent 5-oxo/4-oxo tautomerism that is slow on the NMR timescale, making it an informative probe for studying prototropic equilibria [3]. The 4-chlorophenyl derivative, with its well-defined Hammett substituent constant, can serve as a calibrated reference compound in systematic studies of substituent effects on imidazolinone tautomerism, complementing the published data on the 2-pyridyl analog [3].

Dihydroorotase Screening Negative Control

With an IC₅₀ of 180 µM against dihydroorotase, the compound is functionally inactive on this target and can be used as a negative control in phenotypic or biochemical screens where dihydroorotase-mediated effects must be ruled out [4]. This is particularly relevant in antiproliferative or antimalarial assay cascades where pyrimidine biosynthesis pathway inhibition is a common mechanism of action.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold derivatization
ATP-mimetic core with tunable hinge-region H-bonding
Kinase selectivity panel and co-crystallography
Scalable synthesis route
Metal-free, high-yielding protocol from inexpensive precursors
Multi-gram reproducibility and cost-of-goods benchmarking
Tautomerism reference standard
Well-defined Hammett substituent constant for scaffold study
NMR-based tautomeric ratio calibration in assay media
Dihydroorotase screening negative control
Functionally inactive on dihydroorotase target
Phenotypic assay cascade deconvolution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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